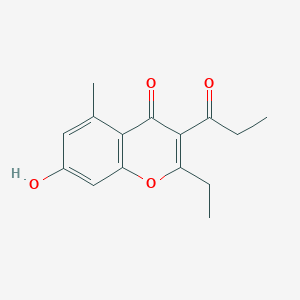
2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. This particular compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Commonly used catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
For industrial production, the Pechmann reaction is often optimized to enhance yield and efficiency. This may involve the use of green solvents and catalysts to minimize environmental impact. Additionally, continuous flow reactors and other advanced technologies can be employed to scale up the production process while maintaining high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The biological effects of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one are primarily mediated through its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial activities.
4-methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer potential.
Uniqueness
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activities. Its specific substitutions at the 2, 3, 5, and 7 positions enhance its versatility and potential for various applications .
Propiedades
Número CAS |
62036-43-5 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3 |
Clave InChI |
SBFGHBUNYIJICS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




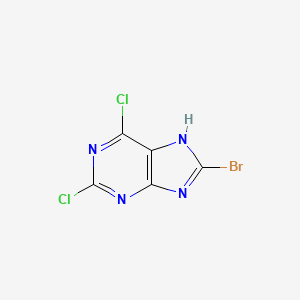
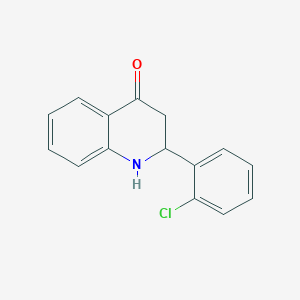
![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)
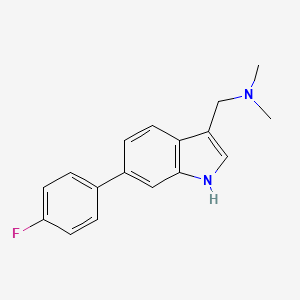

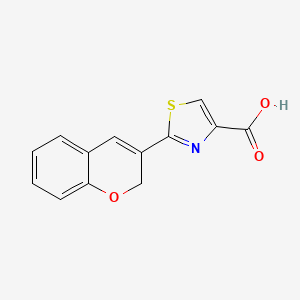
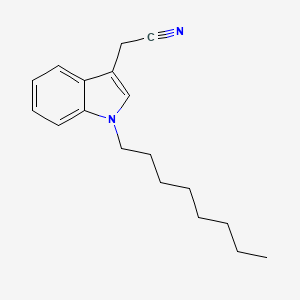
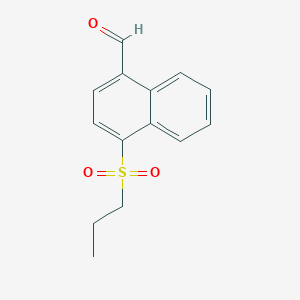

![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)
